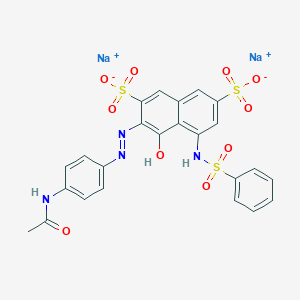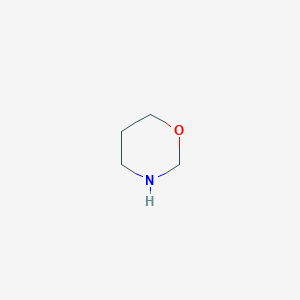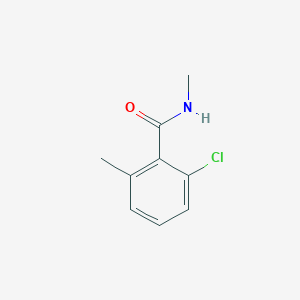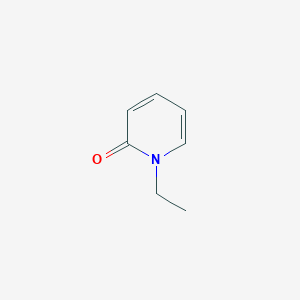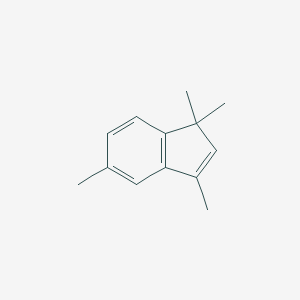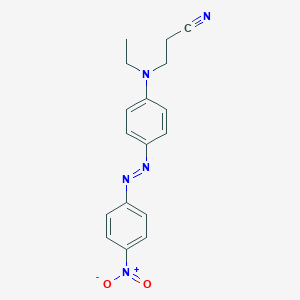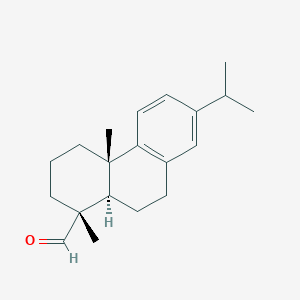
Dehydroabietal
Vue d'ensemble
Description
Dehydroabietal is a tricyclic diterpenoid resin acid . It is a natural product found in various organisms, including Pinus brutia var. eldarica and Cedrus atlantica .
Synthesis Analysis
Dehydroabietic Acid (DHA) derivatives are known for their antiproliferative properties . DHA was initially modified to two key intermediates bearing a C18 methyl ester, a phenol moiety at C12, and an acetyl or formyl group at C13 position .
Molecular Structure Analysis
Dehydroabietal has a molecular formula of C20H28O . Its average mass is 284.436 Da and its monoisotopic mass is 284.214020 Da . The structure of Dehydroabietal is complex, with 3 defined stereocentres .
Chemical Reactions Analysis
While specific chemical reactions involving Dehydroabietal are not detailed in the search results, it’s worth noting that terpenoids like Dehydroabietal are involved in a variety of chemical reactions. These include involvement in growth and development, interaction with other organisms, and stress response .
Physical And Chemical Properties Analysis
Dehydroabietal has a molecular weight of 284.4 g/mol . It has a XLogP3-AA value of 5.5, indicating its lipophilicity . It does not have any hydrogen bond donors .
Applications De Recherche Scientifique
Anticancer Activity
Dehydroabietic acid and its derivatives have shown significant anticancer activity . The compound’s structure allows it to interact with cancer cells, inhibiting their growth and proliferation. This makes it a potential candidate for the development of new anticancer drugs .
Antibacterial Properties
Dehydroabietic acid exhibits strong antibacterial properties . It has been found to be effective against a variety of bacterial strains, making it a potential ingredient in antibacterial medications or products .
Antiviral Effects
Research has also highlighted the antiviral effects of Dehydroabietic acid . This suggests that it could be used in the treatment of various viral infections .
Antiulcer Activity
Dehydroabietic acid has been found to have antiulcer activity . This means it could potentially be used in the treatment of ulcers .
Insecticidal Properties
The compound has been found to have insecticidal properties . This suggests that it could be used in the development of environmentally friendly insecticides .
Herbicidal Activity
Dehydroabietic acid also exhibits herbicidal activity . This means it could potentially be used in the development of new herbicides .
Antiproliferative Activity
Some novel triazole derivatives from Dehydroabietic acid have shown antiproliferative activity . This suggests that these derivatives could be used in the development of drugs to inhibit the growth of certain cells or tissues .
Plant Defense and Development
Dehydroabietinal has been found to promote the accumulation of transcripts of genes involved in salicylic acid (SA) biosynthesis and signaling in Arabidopsis . This suggests that it could play a role in plant defense and development .
Mécanisme D'action
Target of Action
The primary targets of Dehydroabietal are the autonomous pathway genes FLOWERING LOCUS D (FLD) , RELATIVE OF EARLY FLOWERING 6 (REF6) , and FVE . These genes play a crucial role in the transition from the vegetative phase to reproductive development in Arabidopsis thaliana .
Mode of Action
Dehydroabietal or a Dehydroabietal-derived product, through an unknown mechanism, up-regulates FLD, REF6, and FVE transcript accumulation . This leads to the repression of FLOWERING LOCUS C (FLC) expression . The resultant removal of FLC’s repressive effect on FT and SOC1 expression promotes transition to flowering .
Biochemical Pathways
Dehydroabietal affects the autonomous pathway, which is involved in the regulation of flowering time and systemic acquired resistance (SAR) in plants . The SAR is an inducible defense mechanism that is also activated by Dehydroabietal .
Result of Action
The action of Dehydroabietal fosters the transition from the vegetative phase to reproductive development in Arabidopsis thaliana by promoting flowering time . It also activates the systemic acquired resistance (SAR), an inducible defense mechanism .
Safety and Hazards
While specific safety and hazard information for Dehydroabietal is not available in the search results, it’s important to note that Dehydroabietic acid (DHA), a related compound, has been found to exert various biological activities such as anti-cancer, anti-aging, antimicrobial, antiulcer, gastroprotective, and cytotoxic activities .
Propriétés
IUPAC Name |
(1R,4aS,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthrene-1-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O/c1-14(2)15-6-8-17-16(12-15)7-9-18-19(3,13-21)10-5-11-20(17,18)4/h6,8,12-14,18H,5,7,9-11H2,1-4H3/t18-,19-,20+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCLCHPWRGSDZKL-SLFFLAALSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)C3(CCCC(C3CC2)(C)C=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC2=C(C=C1)[C@]3(CCC[C@@]([C@@H]3CC2)(C)C=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70880715 | |
| Record name | 1-phenanthrenecarboxaldehyde, 1,2,3,4,4a,9,10,10a-octahydro-1,4a-dimethyl-7-(1-methylethyl)-, [1R-(1.alpha.,4a.beta.,10a.alpha.)]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70880715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dehydroabietal | |
CAS RN |
13601-88-2 | |
| Record name | Dehydroabietal | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13601-88-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-phenanthrenecarboxaldehyde, 1,2,3,4,4a,9,10,10a-octahydro-1,4a-dimethyl-7-(1-methylethyl)-, [1R-(1.alpha.,4a.beta.,10a.alpha.)]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70880715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







